molecular formula C10H14N2O3 B5558608 Ethyl 2-cyano-3-morpholinoacrylate

Ethyl 2-cyano-3-morpholinoacrylate

Cat. No.: B5558608
M. Wt: 210.23 g/mol
InChI Key: JEUHJKUDMBBWLQ-CMDGGOBGSA-N
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Description

Ethyl 2-cyano-3-morpholinoacrylate (CAS 6630-64-4) is a chemical compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol . It is characterized by a density of 1.232 g/cm³ and a boiling point of 333°C at 760 mmHg . This compound serves as a versatile building block and key intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. For instance, it is used in multi-step synthesis processes to create pyrazole derivatives, which are structures of significant interest in medicinal chemistry . Its structure, featuring both morpholino and cyanoacrylate functional groups, is related to a class of molecules studied for their potential biological activities. Derivatives of ethyl 2-cyano-3-phenylacrylate, a closely related structure, have been investigated through in silico studies for potential antineoplastic activity, suggesting the value of this chemical family as a scaffold in drug discovery research . As a handling note, the substance is classified as a skin sensitizer (H317) . This product is intended for research and development purposes in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-morpholin-4-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-2-15-10(13)9(7-11)8-12-3-5-14-6-4-12/h8H,2-6H2,1H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUHJKUDMBBWLQ-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN1CCOCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/N1CCOCC1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660499
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Contextualization Within Modern Organic Synthesis and Transformative Chemical Processes

In the realm of modern organic synthesis, the demand for efficient and selective methods for constructing complex molecules, particularly heterocyclic compounds that form the core of many pharmaceuticals and functional materials, is ever-present. Ethyl 2-cyano-3-morpholinoacrylate emerges as a key player in this context. It belongs to the class of enaminonitriles, which are highly valuable intermediates known for their ability to participate in a variety of chemical transformations. rsc.orgnih.govrsc.org These compounds serve as precursors for a wide range of heterocyclic systems, including pyrazoles, pyrimidines, and pyridines. nih.govresearchgate.net

The synthesis of such heterocycles often relies on cyclization reactions where the enaminonitrile fragment provides the necessary atoms and reactivity to build the ring system. The utility of this compound lies in its pre-functionalized nature, offering a reliable and straightforward route to complex targets that might otherwise require more convoluted synthetic pathways.

Structural Features and Electronic Properties of the α,β Unsaturated Cyanoacrylate Moiety

The core of Ethyl 2-cyano-3-morpholinoacrylate's reactivity can be understood by examining its α,β-unsaturated cyanoacrylate moiety. This system is characterized by a carbon-carbon double bond (C=C) conjugated with two powerful electron-withdrawing groups: a nitrile (cyano, -C≡N) and an ethyl ester (-COOEt).

Key Structural and Electronic Features:

Electron-Deficient Double Bond: The cyano and ester groups pull electron density away from the C=C double bond. This polarization renders the β-carbon highly electrophilic, making it a prime target for attack by nucleophiles.

Planarity: The atoms of the α,β-unsaturated system tend to lie in the same plane. nih.gov This planarity facilitates the delocalization of π-electrons across the conjugated system, which is crucial for its reactivity in various reactions, including cycloadditions. nih.govnih.gov

Push-Pull System: The combination of the electron-withdrawing cyano and ester groups at the α-position and the electron-donating morpholino group at the β-position creates a "push-pull" electronic effect. This electronic arrangement is fundamental to its role as a versatile synthetic intermediate.

Role of the Morpholino Substituent in Modulating Reactivity and Enabling Synthetic Pathways

While the cyanoacrylate portion of the molecule is electron-poor, the morpholino substituent at the β-position plays a critical counterbalancing role. The nitrogen atom of the morpholine (B109124) ring donates its lone pair of electrons into the conjugated system.

This electron donation has several important consequences:

Modulation of Reactivity: The morpholino group enriches the electron density at the β-carbon, transforming the molecule into an enamine-like system (specifically, an enaminonitrile). This makes it a versatile precursor for synthesizing various heterocyclic compounds. nih.govresearchgate.net

Enabling Synthetic Pathways: As a highly functionalized enaminonitrile, Ethyl 2-cyano-3-morpholinoacrylate is an ideal starting material for building more complex heterocyclic structures. For instance, it can be reacted with diazonium salts to form arylhydrazones, which can then undergo Thorpe-Ziegler cyclization to produce 4-aminopyrazoles. nih.govresearchgate.net Its reaction with various nucleophiles is a common strategy for synthesizing substituted pyrimidines and other important heterocyclic scaffolds. nih.govresearchgate.net

Historical Development and Evolution of Research Focused on the Compound and Its Analogues

The synthetic roots of Ethyl 2-cyano-3-morpholinoacrylate lie in the well-established Knoevenagel condensation reaction, a classic method in organic chemistry for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a carbonyl compound with a molecule containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as ethyl cyanoacetate (B8463686). wikipedia.org The synthesis of related morpholino-substituted acrylamides has been documented in patents since at least the early 1970s, where they served as crucial intermediates in the production of pharmaceutically important compounds like Allopurinol. nih.gov

The general synthesis of cyanoacrylates via Knoevenagel condensation has been continuously refined over the decades, with modern protocols focusing on milder catalysts and more environmentally friendly conditions. scielo.org.mxmdpi.comrsc.org Research on analogous α,β-unsaturated cyanoacrylates has also expanded into materials science, where their unique electronic and optical properties are exploited. For example, derivatives are used as components in dye-sensitized solar cells and as UV absorbers. nih.govchemicalbook.com

Overview of Principal Research Directions and Contributions to Chemical Science

Condensation-Based Synthetic Routes

Knoevenagel Condensation Protocols Utilizing Ethyl Cyanoacetate (B8463686)

The Knoevenagel condensation is a prominent method for forming carbon-carbon bonds. wikipedia.org It involves the reaction of an active methylene (B1212753) compound, in this case, ethyl cyanoacetate, with a carbonyl group, though variations exist where an amine derivative is used. wikipedia.orgpw.live

The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine. wikipedia.org The catalyst plays a crucial role in the reaction mechanism. The most widely accepted mechanism involves the deprotonation of the active methylene compound (ethyl cyanoacetate) by the basic catalyst to form a reactive enolate ion. youtube.commdpi.com This enolate then acts as a nucleophile, attacking the carbonyl carbon or a related electrophilic species. youtube.com The subsequent steps involve dehydration to yield the final α,β-unsaturated product. wikipedia.org

Various catalytic systems have been explored to enhance the efficiency and selectivity of this reaction. These include:

Amines: Simple amines like piperidine (B6355638) and morpholine (B109124) are effective catalysts. acs.orgtandfonline.com Their basicity is sufficient to deprotonate the ethyl cyanoacetate without causing self-condensation of the aldehyde or ketone reactant. wikipedia.org

Ammonium (B1175870) Salts: Environmentally benign ammonium salts, such as ammonium bicarbonate, have been successfully used as catalysts, often in solvent-free conditions. tandfonline.com

Ionic Liquids: Ionic liquids, particularly those with basic anions or functionalized cations, can act as both catalyst and solvent, facilitating high yields and easy product separation. scielo.org.mxrsc.org For instance, diisopropylethylammonium acetate (B1210297) (DIPEAc) has been shown to be an effective catalyst. scielo.org.mx

Heterogeneous Catalysts: Solid-supported catalysts, such as amine-functionalized graphitic carbon nitride and magnetic nanoparticles, offer advantages in terms of catalyst recovery and reusability. researchgate.netresearchgate.net

Phosphines: Triphenylphosphine has been demonstrated as a mild and efficient catalyst for the Knoevenagel condensation under solvent-free conditions, often enhanced by microwave irradiation. organic-chemistry.org

Photocatalysts: Photo-activated carbon dots have been shown to catalyze the Knoevenagel condensation, with light significantly augmenting the catalytic efficacy. mdpi.com

The choice of catalyst can influence the reaction rate and in some cases, the stereoselectivity of the product. wikipedia.org

The solvent system employed in the Knoevenagel condensation can significantly impact the reaction's efficiency and the purity of the resulting product. The choice of solvent can affect reactant solubility, reaction rates, and the ease of product isolation.

SolventTypeEffect on ReactionReference
Ethanol (B145695)Protic, PolarOften leads to high yields. researchgate.net
WaterProtic, PolarConsidered a "green" solvent, can be effective, though sometimes with lower yields compared to organic solvents. tandfonline.comresearchgate.net
AcetonitrileAprotic, PolarCan provide better results than conventional organic solvents, especially when used with certain catalysts. researchgate.net
Dimethylformamide (DMF)Aprotic, PolarTends to favor the kinetics of both steps of the condensation reaction. rsc.org
Solvent-Free-Environmentally friendly approach that can lead to high yields and purity, often used with solid catalysts or microwave irradiation. tandfonline.comorganic-chemistry.org

The polarity of the solvent plays a crucial role. Protic and aprotic polar solvents can favor the initial steps of the reaction mechanism. rsc.org For instance, in some cases, ethanol has been identified as the most suitable solvent, leading to the best yields. researchgate.net However, highly polar protic solvents like water can sometimes result in a decrease in yield. researchgate.net The use of ionic liquids as both solvent and catalyst has also been explored, with the hydrogen bond basicity of the ionic liquid being a key factor in determining the reaction rate. rsc.org

Optimizing reaction conditions is critical for maximizing the yield and selectivity of this compound. Key parameters that are often adjusted include temperature, reaction time, and catalyst loading.

Temperature: The reaction temperature can significantly influence the reaction rate. For instance, in solvent-free reactions catalyzed by ammonium bicarbonate, increasing the temperature from 70°C to 90°C resulted in a significant increase in the yield of the cinnamic acid derivative. tandfonline.com

Reaction Time: The duration of the reaction is another important factor. Shorter reaction times are generally preferred for efficiency. The use of microwave irradiation can dramatically reduce reaction times while maintaining high yields. organic-chemistry.org

Catalyst Loading: The amount of catalyst used can impact the reaction's efficiency. Optimization studies aim to find the minimum amount of catalyst required to achieve a high yield in a reasonable timeframe. For example, in a study using a heterogeneous catalyst, the optimal catalyst load was determined to be 5% by weight relative to the aldehyde. researchgate.net

Reactant Stoichiometry: The molar ratio of the reactants can also be optimized. While a large excess of one reactant may be used to drive the reaction to completion, studies have shown that reducing the excess of the active methylene compound, such as malonic acid in a related reaction, from 2.0 equivalents to 1.2 equivalents did not negatively affect the yield. tandfonline.com

By carefully controlling these parameters, it is possible to develop highly efficient and selective protocols for the synthesis of this compound and its analogs. scielo.org.mx

Reactions Involving Orthoformate Reagents and Amines

An alternative and direct route to this compound involves the use of orthoformate reagents in conjunction with an amine.

A specific and effective method for the synthesis of this compound is the one-pot reaction of cyanoacetamide, triethyl orthoformate, and morpholine. prepchem.comgoogle.comgoogle.com This reaction is typically carried out by heating a mixture of the three components, often in the presence of a moderately volatile polar solvent like acetonitrile, which helps to moderate the reaction and improve the quality of the crystalline product. google.com

In this process, triethyl orthoformate serves as a source of a one-carbon electrophile. The reaction proceeds by heating the mixture under reflux. prepchem.comgoogle.com An alcohol, in this case ethanol, is formed as a byproduct during the reaction. google.com It is common to use a slight excess of both morpholine and triethyl orthoformate to drive the reaction to completion. google.com The product, this compound, often precipitates from the reaction mixture upon cooling and can be isolated by filtration. google.comgoogle.com This method is advantageous as it can be performed in a single step and can provide the desired product in good yield. google.com

Variations with Alternative Alkoxy or Amine Components

The core synthesis of this compound often involves the Knoevenagel condensation, a reaction between a compound with an active methylene group (like ethyl cyanoacetate) and a carbonyl compound. However, the versatility of this reaction and other synthetic routes allows for the incorporation of various alkoxy and amine components, leading to a diverse range of structural analogs.

The reaction of β-keto esters with different amines represents a primary method for generating β-enaminoesters. organic-chemistry.org For instance, a variety of β-enamino esters and β-enaminones can be synthesized by reacting 1,3-dicarbonyl compounds with various primary amines. acgpubs.org This reaction can be facilitated by a range of catalysts, including ferric (III) ammonium nitrate (B79036) under solvent-free conditions, showcasing the adaptability of the method. acgpubs.org

The choice of amine is a critical factor in determining the structure of the final product. Both primary and secondary amines, including cyclic amines, can be used. For example, the reaction of in situ-generated allene (B1206475) intermediates with cyclic and acyclic secondary amines yields tetrasubstituted enamine derivatives. organic-chemistry.org Similarly, the condensation of 1,3-dicarbonyl compounds with ammonia (B1221849) or amines can be catalyzed by gold (III) compounds, providing an environmentally friendly alternative to harsher methods. acgpubs.org

Variations in the alkoxy component are also readily achievable. The use of different β-alcoxyacrylates in condensation reactions with carbamates can produce N-monosubstituted β-aminoacrylates. organic-chemistry.org The choice of catalyst and solvent in these reactions can influence the stereoselectivity, leading to either E or Z isomers. organic-chemistry.org

The following table summarizes various synthetic approaches for producing structural analogs of this compound by varying the amine and alkoxy components:

Catalyst/Reaction ConditionReactantsProduct ClassReference
Acetic acid, ultrasound, solvent-freeβ-Keto esters and various aminesβ-Enamino esters organic-chemistry.org
Ferric (III) ammonium nitrate, solvent-free1,3-Dicarbonyl compounds and primary aminesβ-Enamino esters and β-enaminones acgpubs.org
Gold (III) catalyst1,3-Dicarbonyl compounds and ammonia/aminesβ-Enaminones acgpubs.org
Base or acid catalysisCarbamates and β-alcoxyacrylatesN-monosubstituted β-Aminoacrylates organic-chemistry.org
NaOHIn situ-generated allenes and secondary aminesTetrasubstituted enamines organic-chemistry.org

Other Emerging Synthetic Approaches to the Enaminoester Core

Beyond the traditional Knoevenagel condensation and its variations, several other innovative methods for constructing the enaminoester core have been developed. These emerging approaches often offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

One notable method is the gold(I)/silver(I) catalyzed synthesis of β-enaminones and β-enaminoesters. This reaction proceeds under solvent-free conditions at room temperature with low catalyst loading, providing good to excellent yields. nih.gov The process involves the reaction of 1,3-dicarbonyl compounds with various primary amines. nih.gov

Another significant advancement is the Blaise reaction, which can be used to synthesize β-enaminoesters. The in situ generated Blaise reaction intermediate, a zinc bromide complex of a β-enaminoester, can react with various alkynes to produce α-vinylated β-enaminoesters. organic-chemistry.org A modification of the Blaise reaction, involving the slow addition of α-bromo esters to nitriles in the presence of activated zinc, can also yield enamino esters. organic-chemistry.org

Palladium-catalyzed reactions have also emerged as a powerful tool. An efficient and mild Pd-catalyzed oxidative coupling of aromatic primary amines and alkenes under molecular oxygen provides access to (Z)-enamines with high regio- and stereoselectivity. organic-chemistry.org

Furthermore, mechanochemistry, such as the use of a planetary ball mill, enables a solvent-free method for the addition of amines to dialkylacetylendicarboxylates or alkylpropiolates, leading to quantitative conversion in a short time without the need for a catalyst. organic-chemistry.org

The following table highlights some of these emerging synthetic approaches:

MethodCatalyst/ReagentKey FeaturesReference
Gold/Silver Catalysis[(PPh3)AuCl]/AgOTfSolvent-free, room temperature, low catalyst loading nih.gov
Blaise ReactionActivated ZincIn situ generation of intermediates, synthesis of α-vinylated products organic-chemistry.org
Palladium-Catalyzed Oxidative CouplingPalladium catalyst, molecular oxygenHigh regio- and stereoselectivity for (Z)-enamines organic-chemistry.org
MechanochemistryPlanetary Ball MillSolvent-free, catalyst-free, rapid and quantitative conversion organic-chemistry.org

Principles of Sustainable Synthesis and Green Chemistry Applications in Preparation

The principles of green chemistry are increasingly being applied to the synthesis of enaminoesters to minimize environmental impact and improve safety. sigmaaldrich.comresearchgate.net This involves the use of greener solvents, renewable feedstocks, and more efficient catalytic systems. nih.govnih.gov

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. nih.gov Many modern synthetic methods for β-enaminoesters are performed under solvent-free conditions, significantly reducing waste. organic-chemistry.orgacgpubs.orgnih.gov Water is also being explored as a green solvent for these reactions. acgpubs.orgnih.gov For instance, the synthesis of β-enaminones has been reported in water using a bismuth (III) trifluoroacetate (B77799) catalyst. acgpubs.org

The use of efficient and recyclable catalysts is another cornerstone of green chemistry. Catalysts like scandium(III) triflate (Sc(OTf)3) have been used for the synthesis of N-substituted β-enamino esters under solvent-free conditions, with the catalyst being recoverable and reusable for several cycles without significant loss of activity. acgpubs.org Similarly, the development of biocatalytic routes, such as using transaminases and imine reductases, offers a highly selective and environmentally friendly alternative to traditional chemical methods for amine synthesis. mdpi.comresearchgate.net

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. nih.gov The Knoevenagel condensation for the synthesis of cyanoacrylate derivatives has been successfully carried out using microwave irradiation, often in the absence of a solvent. nih.gov

The following table summarizes some green chemistry approaches applied to the synthesis of enaminoesters:

Green Chemistry PrincipleApplication in Enaminoester SynthesisExampleReference
Use of Greener SolventsReactions performed in water or under solvent-free conditions.Synthesis of β-enaminones in water using a bismuth (III) trifluoroacetate catalyst. acgpubs.org
Atom Economy/CatalysisUse of efficient and recyclable catalysts to minimize waste.Sc(OTf)3-catalyzed synthesis of N-substituted β-enamino esters with catalyst recycling. acgpubs.org
Energy EfficiencyApplication of microwave irradiation to reduce reaction times and energy input.Microwave-assisted Knoevenagel condensation for cyanoacrylate synthesis. nih.gov
Use of Renewable FeedstocksExploring bio-based starting materials.General principle of green chemistry, with ongoing research in the field. nih.gov
BiocatalysisEmploying enzymes for highly selective and green transformations.Use of transaminases and imine reductases for amine synthesis. mdpi.comresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for elucidating the structure of reaction products derived from this compound. For instance, in the synthesis of various ethyl 2-cyano-3-phenylacrylate derivatives, which can be formed from related precursors, ¹H NMR spectra provide key diagnostic signals. nih.govrsc.org

For example, in ethyl 2-cyano-3-(4-hexyloxy)phenylacrylate, a triplet signal for the terminal methyl group (-CH₃) of the hexyloxy chain appears around δ 0.93 ppm. nih.gov The ethyl ester group gives rise to a characteristic triplet for its methyl protons (CH₃CH₂O–) at approximately δ 1.41 ppm and a quartet for the methylene protons (CH₃CH₂O–) around δ 4.3-4.4 ppm. nih.govrsc.org The vinylic proton signal (-CH=C-) is typically observed as a singlet further downfield, often above δ 8.0 ppm. nih.govrsc.org Aromatic protons appear in the δ 7.0-8.0 ppm region, with their multiplicity and coupling constants (J values) revealing the substitution pattern on the phenyl ring. nih.govrsc.org

In ¹³C NMR spectra, the carbon atoms of the cyano (-CN) and ester carbonyl (-COO-) groups are readily identifiable, typically appearing in the ranges of δ 115-117 ppm and δ 162-164 ppm, respectively. rsc.orgnih.gov The olefinic carbons of the acrylate (B77674) backbone also show distinct resonances, providing further confirmation of the core structure. rsc.orgnih.gov The specific chemical shifts of aromatic and aliphatic carbons help to confirm the identity and purity of the synthesized derivatives. rsc.org

A representative compilation of NMR data for various ethyl (E)-2-cyano-3-aryl/heteroarylacrylate derivatives is presented below.

Interactive Table 1: ¹H and ¹³C NMR Data for Selected Ethyl Cyanoacrylate Derivatives rsc.orgnih.gov

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
Ethyl 2-cyano-3-phenylacrylate 8.26 (s, 1H, =CH), 8.00 (d, 2H), 7.59-7.49 (m, 3H), 4.40 (q, 2H), 1.41 (t, 3H)162.5 (C=O), 155.1 (=CH), 133.4, 131.5, 131.1, 130.1 (Ar-C), 115.5 (CN), 103.0 (=C-CN), 62.8 (OCH₂), 14.2 (CH₃)
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate 8.20 (s, 1H, =CH), 7.93 (d, 2H), 7.48 (d, 2H), 4.29 (q, 2H), 1.40 (t, 3H)162.2 (C=O), 153.3 (=CH), 139.6, 132.2, 129.9, 129.6 (Ar-C), 115.2 (CN), 103.6 (=C-CN), 62.8 (OCH₂), 14.1 (CH₃)
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate 8.15 (s, 1H, =CH), 7.98 (d, 2H), 6.97 (d, 2H), 4.35 (q, 2H), 3.88 (s, 3H), 1.38 (t, 3H)163.1 (C=O), 154.4 (=CH), 163.8, 133.6, 124.4, 114.8 (Ar-C), 116.2 (CN), 99.4 (=C-CN), 62.4 (OCH₂), 55.6 (OCH₃), 14.2 (CH₃)
Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate 8.38 (s, 1H, =CH), 7.85 (d, 2H), 7.27 (t, 1H), 4.37 (q, 2H), 1.39 (t, 3H)162.9 (C=O), 146.9 (=CH), 137.8, 136.5, 135.5, 129.0 (Thiophene-C), 116.1 (CN), 99.8 (=C-CN), 62.9 (OCH₂), 14.4 (CH₃)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning complex structures and determining stereochemistry. youtube.comresearchgate.netyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within a molecule. For example, in a substituted acrylate derivative, COSY can confirm the coupling between the methylene and methyl protons of the ethyl ester group. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comyoutube.com This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. An HSQC spectrum would show a cross-peak connecting the vinylic proton signal to the signal of the carbon it is attached to. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, which is critical for determining stereochemistry, such as the (E/Z) configuration of the double bond. For derivatives of this compound, a NOESY experiment could show a spatial correlation between the vinylic proton and protons on the morpholine ring, helping to establish their relative orientation. researchgate.net

Together, these 2D NMR experiments provide a robust and detailed picture of the molecular structure of reaction products, leaving little room for ambiguity. researchgate.netbeilstein-journals.org

Vibrational Spectroscopy (Infrared and Raman) for Characteristic Functional Groups in Products

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. americanpharmaceuticalreview.com For derivatives synthesized from this compound, these techniques provide rapid confirmation of key structural features.

The most prominent and diagnostic absorption band in the IR spectrum is that of the nitrile or cyano group (-C≡N). This group exhibits a sharp and strong absorption in the region of 2220-2230 cm⁻¹. nih.gov The carbonyl group (C=O) of the ethyl ester gives rise to a strong absorption band typically found around 1720-1730 cm⁻¹. The carbon-carbon double bond (C=C) of the acrylate backbone is characterized by a stretching vibration in the 1610-1630 cm⁻¹ range. nih.gov Additionally, the C-O-C stretching of the ester and the morpholine ring can be observed in the fingerprint region, typically around 1200-1250 cm⁻¹ and 1100-1190 cm⁻¹, respectively. nih.gov

Interactive Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Cyanoacrylate Derivatives nih.gov

Functional GroupCharacteristic Frequency Range (cm⁻¹)Intensity
Cyano (-C≡N)2220 - 2230Strong, Sharp
Carbonyl (C=O, ester)1720 - 1730Strong
Alkene (C=C)1610 - 1630Medium
Aromatic (C=C)1580 - 1600Medium to Weak
C-O-C Stretch (Ester/Ether)1180 - 1250Strong

Raman spectroscopy provides complementary information. While the C=O stretch is often weak in Raman spectra, the C=C and C≡N stretches are typically strong, making Raman a useful tool for confirming the presence of the unsaturated cyanoacrylate core. americanpharmaceuticalreview.com Differences in the vibrational spectra between different crystalline forms (polymorphs) of a product can also be detected, providing insight into the solid-state packing and intermolecular interactions. americanpharmaceuticalreview.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis of Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For reaction products derived from this compound, high-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides precise mass measurements, allowing for the unambiguous determination of the molecular formula. rsc.org

For example, for a derivative like Ethyl 2-cyano-3,3-diphenylacrylate, ESI-HRMS can confirm the calculated exact mass of the protonated molecule [M+H]⁺. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments offers further structural proof. Common fragmentation pathways for ethyl cyanoacrylate derivatives include the loss of the ethoxy radical (-•OCH₂CH₃) or ethanol (-HOCH₂CH₃) from the ester group, and cleavage of the bonds within the acrylate backbone. Analysis of these fragment ions helps to piece together the structure of the parent molecule.

In the mass spectrum of Ethyl 2-cyano-3,3-diphenylacrylate, prominent peaks corresponding to the molecular ion [M]⁺ and various fragment ions can be identified, confirming the compound's identity. nih.gov

X-ray Diffraction Crystallography for Precise Solid-State Structure Determination of Novel Derivatives

For derivatives of this compound that form suitable crystals, X-ray crystallography can confirm the stereochemistry, such as the (E) or (Z) configuration of the double bond, and reveal the planarity of the molecule. For example, a study on Ethyl 2-cyano-3-N,N-dimethylamino acrylate showed that the molecule adopts a nearly planar s-cis conformation in the solid state. nih.govresearchgate.net The crystal structure also reveals intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern how the molecules pack in the crystal lattice. nih.gov

In a study of two thiophene-based cyanoacrylate derivatives, Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, X-ray analysis confirmed their (E)-configuration and showed that the thiophene-based cyanoacrylate core is essentially planar. nih.gov This kind of detailed structural information is invaluable for understanding structure-property relationships.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation in Synthesized Systems

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic structure, particularly the extent of conjugation. youtube.com The core structure of this compound and its derivatives contains a conjugated π-system, consisting of the C=C double bond, the cyano group, and the ester carbonyl group.

This conjugation gives rise to characteristic absorption bands in the UV region, typically corresponding to π → π* electronic transitions. youtube.com The wavelength of maximum absorption (λ_max) is sensitive to the extent of the conjugated system. Extending the conjugation, for example by introducing an aromatic ring at the 3-position, generally leads to a bathochromic (red) shift, meaning the absorption occurs at a longer wavelength. youtube.com

By analyzing the λ_max values of different derivatives, one can probe how substituents on the aromatic ring or changes in the molecular structure affect the electronic properties of the conjugated system. This information is crucial for applications where light absorption properties are important, such as in the design of dyes or UV absorbers. youtube.com

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For a compound like this compound, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311G(d,p), would provide a wealth of information. nih.gov

Electronic Properties: Key electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the electron-donating morpholine group and the electron-withdrawing cyano and acrylate groups would significantly influence these frontier orbitals.

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be derived. These descriptors help in predicting the reactive behavior of the molecule.

Reactivity DescriptorFormulaSignificance for this compound
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron; indicates susceptibility to electrophilic attack.
Electron Affinity (A) A ≈ -ELUMOEnergy released upon gaining an electron; indicates susceptibility to nucleophilic attack.
Electronegativity (χ) χ = (I + A) / 2The tendency of the molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Global Softness (S) S = 1 / (2η)A measure of the molecule's polarizability.
Electrophilicity Index (ω) ω = χ2 / (2η)A measure of the molecule's ability to act as an electrophile.

These calculations would likely reveal the electrophilic nature of the C2 carbon due to the adjacent cyano and ester groups, and the nucleophilic character of the C3 carbon, influenced by the lone pair on the morpholine nitrogen.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution on the molecule's surface. For this compound, regions of negative potential (red/yellow) would be expected around the oxygen and nitrogen atoms, indicating sites prone to electrophilic attack. Positive potential regions (blue) would likely be found around the hydrogen atoms.

Quantum Chemical Modeling of Reaction Mechanisms, Pathways, and Transition States

This compound is typically synthesized via a Knoevenagel condensation. wikipedia.org Quantum chemical modeling can elucidate the detailed mechanism of this and other chemical transformations.

Reaction Mechanism Studies: Computational methods, particularly DFT, are employed to map the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For the Knoevenagel condensation leading to this compound, theoretical studies would model the initial nucleophilic attack of the morpholine on ethyl cyanoacetate, followed by dehydration. acs.org

Transition State Theory: By calculating the energies of the transition states, activation energy barriers for each step of the reaction can be determined. This allows for the identification of the rate-determining step of the reaction. For instance, in similar piperidine-catalyzed Knoevenagel condensations, the formation of an iminium ion has been identified as a key step. acs.org

Solvent Effects: The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is essential for accurately modeling reactions in solution. This would be particularly important for the synthesis of this compound, which is often carried out in a solvent like ethanol or methanol.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are critical to its properties and behavior.

Conformational Analysis: The molecule possesses several rotatable bonds, leading to various possible conformations. A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by DFT optimization of the lowest energy conformers, would identify the most stable geometries. The planarity of the cyanoacrylate core is a key feature, though the ethyl and morpholino groups can adopt different orientations. nih.gov For similar structures, it has been noted that the ethyl fragment can exhibit disorder and exist in multiple conformations. nih.gov

Intermolecular Interactions: In the solid state, molecules of this compound would interact through various non-covalent forces.

Hydrogen Bonding: Weak C-H···O and C-H···N hydrogen bonds are likely to be significant in the crystal packing, forming dimers or extended chains. nih.gov

π-π Stacking: The planar, electron-rich aromatic systems that are often part of more complex cyanoacrylate derivatives can engage in π-π stacking interactions. While this compound itself lacks an aromatic ring, this type of interaction is crucial in related compounds.

Understanding these interactions is vital for predicting crystal structure and solid-state properties.

Prediction of Spectroscopic Properties

Computational methods can predict spectroscopic data, which is invaluable for the characterization and identification of this compound.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. These predicted values, when compared to experimental spectra, can aid in the structural elucidation of the molecule and its derivatives. For example, in related compounds, the chemical shifts of the vinylic proton and the carbons of the C=C double bond are characteristic. nih.gov

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. nih.gov By calculating the vertical excitation energies and oscillator strengths, the λmax values in the UV-Vis spectrum can be estimated. For this compound, the conjugation between the morpholino nitrogen, the double bond, and the cyano and ester groups is expected to give rise to a significant absorption in the UV region.

A hypothetical comparison of experimental and calculated spectroscopic data is presented below, based on typical accuracies for such calculations on similar molecules.

Spectroscopic DataExperimental (Hypothetical)Calculated (Hypothetical)
1H NMR (δ, ppm) Vinylic-H: ~7.5Vinylic-H: ~7.6
Morpholino-H: ~3.7Morpholino-H: ~3.8
Ethyl-CH2: ~4.2Ethyl-CH2: ~4.3
Ethyl-CH3: ~1.3Ethyl-CH3: ~1.4
13C NMR (δ, ppm) C=O: ~165C=O: ~164
C-CN: ~100C-CN: ~101
C-N: ~155C-N: ~154
CN: ~118CN: ~117
UV-Vis λmax (nm) ~320~315

Structure-Reactivity Relationships and Rational Design of New Synthetic Targets

Computational studies are instrumental in establishing structure-activity relationships (SAR) and in the rational design of new molecules with desired properties.

Quantitative Structure-Activity Relationship (QSAR): For a series of related morpholinoacrylate derivatives, QSAR models can be developed. These models correlate the calculated electronic and steric properties (descriptors) with experimentally determined biological activities. This allows for the prediction of the activity of new, unsynthesized compounds.

Rational Design: By understanding the electronic and steric requirements for a particular application (e.g., as a monomer for polymers, a bioactive compound, or a component in dye-sensitized solar cells), computational modeling can guide the modification of the this compound scaffold. For instance, if a higher HOMO energy is desired to improve electron-donating ability, modifications to the morpholine ring or replacement with other electron-rich heterocycles could be explored computationally before undertaking synthetic efforts. nih.gov This in silico screening process can save significant time and resources in the discovery of new functional molecules. nih.govresearchgate.net

Diverse Synthetic Applications of Ethyl 2 Cyano 3 Morpholinoacrylate As a Versatile Building Block

Precursor for Advanced Heterocyclic Scaffolds with Pharmacological Relevance (Emphasis on Synthetic Chemistry)

The electrophilic nature of the double bond in ethyl 2-cyano-3-morpholinoacrylate, enhanced by the electron-withdrawing cyano and ester groups, coupled with the potential for the morpholino group to act as a leaving group, makes it an ideal substrate for cycloaddition and cyclocondensation reactions to form various heterocyclic systems.

Synthesis of Pyrazole-Based Systems

This compound serves as a key starting material for the synthesis of pyrazole (B372694) derivatives, which are a prominent class of heterocyclic compounds with broad pharmacological applications. A notable application is the preparation of ethyl 3-amino-1H-pyrazole-4-carboxylate. This transformation is achieved through the reaction of this compound with hydrazine (B178648) hydrate (B1144303). google.com The reaction proceeds via a cyclocondensation mechanism where the hydrazine attacks the electrophilic carbon of the acrylate (B77674), followed by intramolecular cyclization and elimination of morpholine (B109124) to afford the pyrazole ring.

For instance, a process for preparing ethyl 3-amino-1H-pyrazole-4-carboxylate involves charging this compound to water and then adding hydrazine hydrate while maintaining a controlled temperature. google.com The mixture is stirred at progressively higher temperatures to ensure the completion of the reaction, after which the product is isolated by filtration. google.com This method provides a straightforward route to a key intermediate used in the synthesis of various pharmaceuticals.

The following table summarizes a representative synthesis of a pyrazole derivative from this compound:

Reactant 1Reactant 2ProductReaction ConditionsReference
This compoundHydrazine hydrateEthyl 3-amino-1H-pyrazole-4-carboxylateWater, 15-45°C google.com

Construction of Azologoogle.comgoogle.comresearchgate.nettriazine Frameworks

The versatile reactivity of this compound extends to the synthesis of more complex fused heterocyclic systems like azolo google.comgoogle.comresearchgate.nettriazines. These scaffolds are of interest due to their potential biological activities. The construction of these frameworks typically involves the reaction of this compound with various aminoazole precursors. The reaction sequence often begins with the substitution of the morpholino group by the amino group of the azole, followed by an intramolecular cyclization involving the cyano group and a nitrogen atom from the azole ring, and subsequent reaction at the ester functionality to complete the triazine ring formation.

Development of Other Nitrogen-Containing Heterocycles

Beyond pyrazoles and azolotriazines, this compound is a valuable precursor for a variety of other nitrogen-containing heterocycles. The presence of multiple reaction sites allows for diverse synthetic transformations. For example, it can react with different nucleophiles to form substituted pyridines, pyrimidines, and other related heterocyclic systems. The specific outcome of the reaction is often dictated by the choice of the reaction partner and the reaction conditions. These synthetic routes highlight the compound's role as a flexible building block in heterocyclic chemistry.

Role in Multicomponent Reactions (MCRs) for Molecular Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are a powerful tool for generating molecular diversity. This compound can participate in MCRs, acting as a key component that introduces both a cyano- and an ester-functionalized fragment into the final molecule.

For example, in the synthesis of highly substituted pyran derivatives, this compound can be envisioned to react with a malononitrile (B47326) dimer and an active methylene (B1212753) compound in a one-pot process. scielo.org.mx The reaction would likely proceed through a series of Michael additions and intramolecular cyclizations, leading to the rapid assembly of complex molecular architectures. The ability to participate in such reactions makes this compound a valuable asset in combinatorial chemistry and drug discovery programs.

Preparation of Functional Organic Materials Precursors

The unique electronic and structural properties of molecules derived from this compound also make them suitable as precursors for functional organic materials.

Synthesis of Compounds with UV Absorbing Properties

A significant application in this area is the synthesis of compounds with ultraviolet (UV) absorbing properties. google.com The extended conjugation in derivatives of this compound, particularly when coupled with aromatic systems, can lead to strong absorption in the UV region of the electromagnetic spectrum. These compounds are of great interest for applications in sunscreens, coatings, and plastics to protect against UV-induced degradation.

For instance, the Knoevenagel condensation of aromatic aldehydes with cyanoacetates, a reaction that produces structures related to this compound, is a common strategy for synthesizing UV absorbers. google.comchemicalbook.com The resulting α-cyano-β-arylacrylates exhibit strong UV absorption. While the direct use of the morpholino-substituted compound is less documented in this specific context, its derivatives, where the morpholino group is replaced by an aryl group, are well-known UV absorbers. google.com The synthesis of such compounds often involves the reaction of a ketone with a cyanoacetic ester. google.comchemicalbook.com

The following table provides examples of related cyanoacrylate compounds and their synthetic routes:

Reactant 1Reactant 2ProductApplicationReference
Benzophenone imineEthyl 2-cyanoacetateEthyl 2-cyano-3,3-diphenylacrylateUV absorber google.com
Aromatic aldehydeEthyl cyanoacetate (B8463686)(E)-ethyl-2-cyano-3-(aryl)acrylateIntermediate for heterocycles researchgate.net
3-Methylthiophene-2-carbaldehydeEthyl cyanoacetateEthyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylateIntermediate for functional materials nih.gov

Precursors for Polymeric Materials

The vinyl group in this compound, activated by the electron-withdrawing cyano and ester groups, makes it a candidate monomer for polymerization. While extensive research specifically on the homopolymerization of this compound is not widely documented, the broader class of cyanoacrylates is well-known for its ability to undergo rapid polymerization, primarily through anionic mechanisms, which is the basis for their use in instant adhesives. nih.gov

The radical polymerization of alkyl 2-cyanoacrylates is also possible under specific conditions, typically requiring acidic inhibitors to prevent the dominant anionic pathway. nih.gov For instance, the radical copolymerization of various ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates with monomers like vinyl acetate (B1210297) and styrene (B11656) has been successfully demonstrated. researchgate.netchemrxiv.org These studies indicate that ethyl 2-cyanoacrylate derivatives can be incorporated into copolymers, thereby modifying the properties of the resulting materials. The thermal stability of such copolymers has been investigated, showing decomposition occurring in multiple steps at elevated temperatures. researchgate.net

The general reactivity of cyanoacrylates suggests that this compound could serve as a comonomer in the synthesis of functional polymers. The presence of the morpholino group would be expected to impart specific properties, such as improved solubility in certain solvents and potential for post-polymerization modification, to the resulting polymeric chains. Cyanoacrylate derivatives are recognized as valuable subunits for constructing a variety of polymeric materials. nih.govresearchgate.net

Table 1: Examples of Polymerization involving Ethyl 2-Cyanoacrylate Derivatives

Monomer SystemPolymerization TypeKey FindingsReference
Ethyl 2-cyano-3-phenyl-2-propenoates and Vinyl AcetateRadical CopolymerizationSuccessful incorporation of the cyanoacrylate monomer into the polymer chain; thermal properties of copolymers analyzed. researchgate.net
Ethyl 2-cyano-3-phenyl-2-propenoates and StyreneRadical CopolymerizationCopolymers with varying compositions were synthesized and characterized. chemrxiv.org
Ethyl 2-cyanoacrylate and EthyleneRadical Copolymerization with Complexing AgentsFormation of alternating copolymers was achieved using complexing agents like CF₃CO₂H or ZnCl₂·OEt₂. nih.gov

Development of Chemical Probes and Sensory Systems

The electronically distinct structure of this compound and related compounds makes them suitable scaffolds for the design of chemical sensors. The electron-poor double bond and the potential for modification of the substituents allow for the tuning of their photophysical properties in response to specific analytes.

Chemodosimeters are sensing molecules that undergo an irreversible chemical reaction with an analyte, leading to a detectable signal. Acrylate-based compounds have emerged as effective chemodosimeters for the detection of hydrazine, a highly toxic and environmentally harmful substance.

A notable example, while not involving the morpholino derivative directly, is the use of ethyl 2-cyano-3-(naphthalene-1-yl)acrylate (ECNA) as a chemodosimeter for hydrazine hydrate. rsc.org This probe operates on a fluorescence "turn-off" mechanism. The inherent fluorescence of the ECNA molecule is quenched upon reaction with hydrazine. This reaction leads to a significant decrease in fluorescence intensity, allowing for the sensitive and selective detection of hydrazine, even in the vapor phase. rsc.org The detection limit for hydrazine using this system was found to be in the nanomolar range, highlighting the high sensitivity of this approach. rsc.org

The underlying principle of this detection method involves the nucleophilic attack of hydrazine on the electron-deficient double bond of the acrylate, leading to a structural change that disrupts the fluorophore's conjugation and hence its emission properties. Given the similar reactive acrylate core in this compound, it is plausible that it or its derivatives could be engineered to function as chemodosimeters for hydrazine or other nucleophilic analytes. The morpholino group, being an electron-donating group, would influence the electronic properties and the reactivity of the acrylate system.

Beyond chemodosimeters, the broader class of cyanoacrylate derivatives is being explored for the development of fluorescent chemical sensors. These sensors operate on the principle of reversible binding or interaction with an analyte, leading to a change in fluorescence. The donor-π-acceptor (D–π–A) architecture present in many substituted cyanoacrylates is key to their function as fluorescent probes. nih.gov

For instance, a fluorescent probe based on (E)-2-cyano-3-(5-piperidin-1-yl-2,2-bithien-5-yl)acrylic acid has been synthesized for the detection of prefibrillar oligomers, which are implicated in neurodegenerative diseases. researchgate.net The design of such probes relies on the modulation of intramolecular charge transfer (ICT) upon interaction with the target analyte. While this example uses a piperidine (B6355638) group, the underlying principles are applicable to related structures containing a morpholino moiety. The nitrogen atom of the morpholine ring can act as an electron donor, participating in an ICT process with the electron-accepting cyano and ester groups through the π-conjugated system. The interaction with an analyte could then perturb this ICT process, resulting in a detectable change in the fluorescence spectrum.

Applications in Ligand Design for Metal-Mediated Transformations

The presence of multiple heteroatoms (nitrogen and oxygen) and the nitrile group in this compound makes it a potential ligand for coordinating with metal ions. The design of ligands is crucial for the development of catalysts for a wide range of metal-mediated transformations.

While specific studies detailing the use of this compound as a ligand are not prevalent, related cyanoacrylate derivatives have been investigated for their metal-coordinating abilities. For example, the crystal structure of a thiophene-based cyanoacrylate derivative has been studied with the prospect of its application in the synthesis of ligands for metal sensing. nih.gov The nitrogen of the cyano group and the oxygen atoms of the ester and morpholino groups in this compound could potentially act as coordination sites.

Furthermore, complexes of various transition metals with a ligand derived from ethyl cyanoacetate, namely ethyl cyano (2-methyl carboxylate phenyl azo acetate), have been synthesized and characterized. uobaghdad.edu.iq This demonstrates the capacity of the ethyl cyanoacetate framework to be elaborated into ligands that can form stable octahedral complexes with metals like Co²⁺, Ni²⁺, and Cu²⁺. uobaghdad.edu.iq The cyano group itself is a versatile ligand that can coordinate to metals in either a terminal or bridging fashion, leading to the formation of diverse coordination polymers and complexes. scielo.org.za These examples underscore the potential of this compound and its derivatives to serve as versatile building blocks in the field of coordination chemistry and catalysis.

Future Research Directions and Emerging Opportunities in the Chemistry of Ethyl 2 Cyano 3 Morpholinoacrylate

Exploration of Novel Catalytic Systems for Efficient Synthesis and Derivatization

The conventional synthesis of ethyl 2-cyano-3-morpholinoacrylate and related compounds typically involves the Knoevenagel condensation. This reaction often utilizes basic catalysts such as piperidine (B6355638) or triethylamine. vulcanchem.comnih.gov While effective, the drive towards green and more sustainable chemistry necessitates the exploration of novel catalytic systems. Future research will likely focus on developing catalysts that offer higher efficiency, milder reaction conditions, and easier separation from the product mixture.

Areas for investigation include:

Heterogeneous Catalysts: Developing solid-supported catalysts could simplify purification processes, enable catalyst recycling, and facilitate integration into continuous flow systems. Materials like basic zeolites, functionalized mesoporous silica, or polymer-bound bases are promising candidates.

Organocatalysts: Expanding the range of small organic molecule catalysts beyond simple amines could lead to improved selectivity and functional group tolerance. Chiral organocatalysts, in particular, could open pathways to asymmetric syntheses.

Biocatalysts: The use of enzymes, or "biocatalysts," in the synthesis of cyanoacrylates is an emerging field. nih.gov Enzymes could offer unparalleled selectivity under mild, aqueous conditions, significantly improving the environmental footprint of the synthesis.

Mild Base Catalysis: Research into weaker inorganic bases, such as sodium bicarbonate, has already shown promise for improving yields in related syntheses by minimizing side reactions. vulcanchem.comgoogle.com Further optimization and exploration of other mild bases could lead to more robust and economical production methods.

Development of Stereoselective and Asymmetric Transformations

This compound exists as (E) and (Z) geometric isomers. researchgate.netnih.gov While many synthetic methods preferentially yield the (E)-isomer, the development of catalytic systems that can selectively produce either the (E) or (Z) isomer on demand remains a significant challenge. nih.govresearchgate.net Such control would be invaluable for applications where specific geometric arrangements are crucial for activity or material properties.

A more profound challenge lies in the development of asymmetric transformations. The core acrylate (B77674) structure is prochiral, meaning the introduction of a substituent at the double bond could create a new stereocenter. Future research opportunities include:

Asymmetric Conjugate Addition: Developing chiral catalysts for the enantioselective addition of nucleophiles to the electron-deficient double bond. This would create highly functionalized, chiral building blocks for the synthesis of complex molecules.

Stereoselective Cycloadditions: Using this compound as a dienophile or dipolarophile in stereoselective cycloaddition reactions to construct complex cyclic and heterocyclic systems with controlled stereochemistry.

Chiral Derivatizing Agents: Investigating its use as a scaffold that can be modified with chiral auxiliaries to direct subsequent diastereoselective reactions.

Integration into Continuous Flow Chemistry Systems for Scalable Production

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, higher consistency, and potential for automation and scalability. nih.gov The synthesis of this compound is well-suited for adaptation to flow chemistry.

Key research directions are:

Packed-Bed Reactors: Utilizing reactors packed with heterogeneous catalysts (as mentioned in 7.1) for the Knoevenagel condensation, allowing for a continuous stream of reactants to be converted into the product. nih.gov

Microreactor Technology: Employing microreactors to achieve precise control over reaction parameters such as temperature, pressure, and residence time. This can lead to higher yields and purities by minimizing the formation of byproducts.

In-line Purification: Integrating continuous flow synthesis with in-line purification techniques, such as liquid-liquid extraction or crystallization, to create a seamless and automated production line from starting materials to the final, purified product. nih.gov Processes for related compounds have been described that can be carried out continuously, suggesting the feasibility for this molecule. google.com

Synthesis of Advanced Functional Materials with Tailored Properties

Cyanoacrylates are recognized as valuable monomers and building blocks for a variety of functional materials, from adhesives to advanced optical materials. nih.govnih.gov The unique combination of a cyano group, an acrylate system, and a morpholine (B109124) moiety in this compound provides a rich platform for creating novel materials.

Emerging opportunities include:

Organic Electronics: Derivatives of cyanoacrylates, particularly those incorporating groups like thiophene (B33073), are used as dye-sensitizers in solar cells (DSSCs) due to their excellent light-absorbing properties. nih.gov Future work could involve modifying the this compound structure to tune its electronic properties for applications in organic photovoltaics, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).

Smart Polymers: Polymerizing this compound or its derivatives could lead to "smart" polymers that respond to stimuli such as pH, temperature, or light. The morpholine group, in particular, can impart pH-responsiveness.

Biomaterials: The morpholine ring is a common feature in bioactive molecules. Functional materials derived from this compound could be explored for biocompatible coatings, drug delivery systems, or tissue engineering scaffolds.

Investigation into Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry, which studies chemical systems composed of a discrete number of molecules, is a key frontier in materials science and nanotechnology. The structure of this compound is rich in hydrogen bond donors and acceptors (C=O, C≡N, morpholine oxygen and nitrogen), making it an excellent candidate for directed self-assembly.

Future research will focus on:

Crystal Engineering: Systematically studying how modifications to the molecular structure influence the packing in the solid state. Research on related molecules shows that intermolecular interactions, such as C—H⋯O and C—H⋯N hydrogen bonds, as well as π⋯π stacking, govern the formation of complex three-dimensional networks. nih.govresearchgate.net Understanding and controlling these interactions can lead to the design of crystals with specific desired properties (e.g., polymorphism, nonlinear optical activity).

Host-Guest Chemistry: Exploring the ability of the molecule or its macrocyclic derivatives to act as a host for specific guest molecules. The morpholine unit and the electron-rich/poor regions of the acrylate system could provide binding sites for ions or small organic molecules, leading to applications in sensing or separation.

Self-Assembled Monolayers: Investigating the formation of ordered monolayers on various surfaces, which could be used to modify surface properties or as a basis for constructing more complex layered materials.

Mechanistic Elucidation of Complex Reaction Pathways

A deep understanding of reaction mechanisms is fundamental to optimizing reaction conditions, predicting outcomes, and discovering new transformations. While the primary synthesis of this compound proceeds via a well-known Knoevenagel condensation, a detailed mechanistic understanding of its subsequent reactions is an area ripe for investigation. vulcanchem.com

Future research should include:

Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, transition states, and intermediate structures. This can provide insights that are difficult to obtain through experimentation alone and can help in rational catalyst design. researchgate.net

Kinetic Studies: Performing detailed kinetic analysis of its synthesis and derivatization reactions to determine rate laws and activation parameters. This information is crucial for process optimization and scaling up.

Byproduct Identification and Analysis: Characterizing minor products formed during reactions to understand competing pathways and side reactions. This knowledge is essential for improving reaction selectivity and product purity.

Spectroscopic Interrogation: Employing advanced spectroscopic techniques (e.g., in-situ NMR, stopped-flow spectroscopy) to detect and characterize transient intermediates in its reactions, providing direct evidence for proposed mechanisms.

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-cyano-3-morpholinoacrylate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves Knoevenagel condensation between ethyl cyanoacetate and morpholine derivatives under acidic or basic catalysis. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–100°C), and reaction time (6–12 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) is critical for isolating high-purity products. Variations in morpholine substitution or acrylate geometry (E/Z isomers) require tailored conditions, as seen in analogous compounds .

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the stereochemical configuration of this compound derivatives?

Methodological Answer: SC-XRD using programs like SHELXL enables precise determination of bond lengths, angles, and stereochemistry. For example, polymorphic analysis of similar acrylates revealed distinct packing modes (monoclinic vs. triclinic) influenced by substituents like 4-methylphenyl groups . Data collection at 298 K with Mo/Kα radiation (λ = 0.71073 Å) and refinement to R-factors < 0.06 ensure accuracy. Disorder in flexible moieties (e.g., ethoxy groups) must be modeled using constraints .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

Methodological Answer: Antioxidant activity can be assessed via DPPH radical scavenging (IC₅₀ values) or FRAP assays, while anti-inflammatory potential is tested using carrageenan-induced rat paw edema models. Dose-dependent studies (10–100 mg/kg) and comparisons to standards (e.g., ascorbic acid, indomethacin) validate efficacy. Structural analogs with electron-withdrawing groups (e.g., cyano) show enhanced activity due to increased electrophilicity .

Advanced Research Questions

Q. How do polymorphic forms of this compound impact its physicochemical properties and reactivity?

Methodological Answer: Polymorphs arise from variations in crystallization solvents (e.g., ethanol vs. acetonitrile) or temperature gradients. For instance, ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate exhibits two monoclinic forms with differing dihedral angles (4.5° vs. 8.2°), altering solubility and thermal stability . Differential scanning calorimetry (DSC) and Hirshfeld surface analysis quantify these differences, guiding formulation strategies for drug delivery or catalysis.

Q. What computational methods predict the electronic and supramolecular behavior of this compound in metal complexes?

Methodological Answer: Density functional theory (DFT) calculations (B3LYP/6-31G*) model HOMO-LUMO gaps and charge distribution, identifying active sites for metal coordination. For example, the cyano and carbonyl groups in related acrylates form polyligand complexes with Cu(II) or Fe(III), validated by UV-Vis and cyclic voltammetry. Molecular docking further predicts binding affinities to biological targets like cyclooxygenase-2 (COX-2) .

Q. How can conflicting spectroscopic and crystallographic data on this compound derivatives be resolved?

Methodological Answer: Discrepancies between NMR (solution state) and SC-XRD (solid state) often arise from dynamic effects like tautomerism or solvent interactions. For example, ethyl 3-mercaptoacrylate derivatives exhibit thiol-thione equilibrium in solution, resolved via variable-temperature NMR. Cross-validation with IR (C≡N stretch at ~2200 cm⁻¹) and mass spectrometry (m/z = [M+H]⁺) ensures structural consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.